REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][C:15]([CH3:20])=[CH:16][C:17]([OH:19])=[O:18]>Cl>[CH3:9][C:4]1[CH:5]=[C:6]([C:15]([CH3:20])([CH3:14])[CH2:16][C:17]([OH:19])=[O:18])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:1.2.3.4|
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Name
|
|
Quantity
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146.7 g
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Type
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reactant
|
Smiles
|
COC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)O)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at room temperature for 24 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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Subsequently, from the thus-obtained mixture, the organic material was extracted with diethyl ether (150 ml)
|
Type
|
ADDITION
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Details
|
After that, one normal (1-N) caustic soda aqueous solution (100 ml) was added to the organic layer for extraction of the carboxylic acid(s)
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Type
|
ADDITION
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Details
|
The thus-obtained alkaline mixture was acidified by the addition of hydrochloric acid (HCl) aqueous solution
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the solvent therein was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The thus-obtained residue was re-crystallized with hexane
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1OC)C(CC(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.6 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |